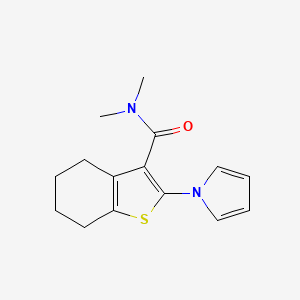
N,N-dimethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material sciences. This compound features a unique structure that combines a pyrrole ring, a benzothiophene moiety, and a carboxamide group, making it an interesting subject for chemical research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions.
Benzothiophene Formation: The benzothiophene moiety can be synthesized via the Fischer indole synthesis or by cyclization of appropriate thiophene precursors.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Pyrrole oxides and benzothiophene sulfoxides.
Reduction: Amines and reduced benzothiophene derivatives.
Substitution: Halogenated, sulfonated, or nitrated derivatives of the original compound.
科学的研究の応用
N,N-dimethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Pharmaceuticals: The compound is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Material Sciences: It is investigated for its electronic properties, making it a candidate for organic semiconductors and other electronic materials.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and interference with cellular signaling pathways.
類似化合物との比較
Similar Compounds
N,N-dimethyl-2-pyrrol-1-yl-1-benzothiophene-3-carboxamide: Lacks the tetrahydro moiety, which may affect its chemical reactivity and biological activity.
N,N-dimethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide: Contains a benzofuran ring instead of a benzothiophene ring, which can alter its electronic properties and interactions with biological targets.
Uniqueness: : The presence of the tetrahydro moiety in N,N-dimethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide imparts unique steric and electronic properties, potentially enhancing its stability and reactivity compared to similar compounds. This structural feature may also influence its binding affinity and specificity towards biological targets, making it a valuable compound for further research and development.
特性
分子式 |
C15H18N2OS |
|---|---|
分子量 |
274.4 g/mol |
IUPAC名 |
N,N-dimethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C15H18N2OS/c1-16(2)14(18)13-11-7-3-4-8-12(11)19-15(13)17-9-5-6-10-17/h5-6,9-10H,3-4,7-8H2,1-2H3 |
InChIキー |
SUCBJIUTSWEPEJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=C(SC2=C1CCCC2)N3C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


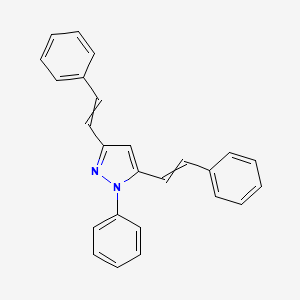
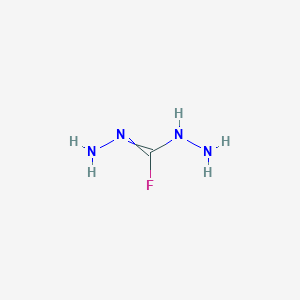
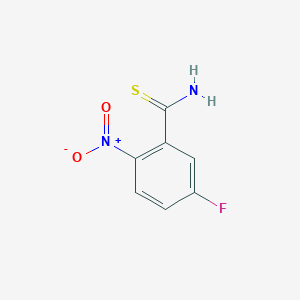
![Acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester](/img/structure/B12544375.png)
![5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole](/img/structure/B12544376.png)
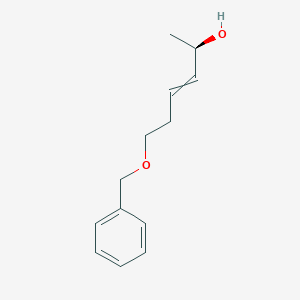


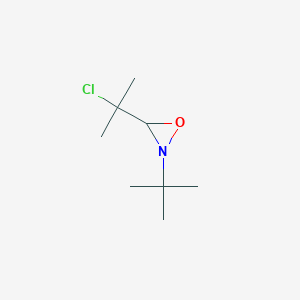


![4-[2-(3,5-Dichlorophenyl)-6-(pyridin-3-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B12544416.png)


